5-Fluoro-2-(furan-3-yl)benzoic acid
Overview
Description
5-Fluoro-2-(furan-3-yl)benzoic acid is a chemical compound with the CAS Number: 1339173-68-0 . It has a molecular weight of 206.17 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-(furan-3-yl)benzoic acid consists of a benzene ring substituted with a fluoro group and a furan-3-yl group . The exact InChI key or code was not found in the search results.Physical And Chemical Properties Analysis
5-Fluoro-2-(furan-3-yl)benzoic acid is a powder at room temperature . It has a molecular weight of 206.17 .Scientific Research Applications
Donor-Acceptor Systems for Electrochemical Applications
Research by Çakal et al. (2021) discusses the synthesis and electrochemical polymerization of monomers incorporating 5-fluoro-2-(furan-3-yl)benzoic acid derivatives, revealing their significance in creating low-bandgap polymers with electrochromic properties. These materials are crucial for developing new electronic devices due to their adjustable optical properties and potential for use in energy storage and sensors (Çakal et al., 2021).
Synthesis of Heterocyclic Compounds
Ramarao et al. (2004) demonstrated the one-pot synthesis of fluorine-containing benzo[b]furans via microwave-induced tandem intramolecular Wittig and Claisen rearrangement reactions, highlighting the compound's role in streamlining the production of fluorinated organic molecules, which are valuable in pharmaceutical and agrochemical industries (Ramarao et al., 2004).
Antinociceptive and Anti-inflammatory Properties
Selvam et al. (2012) explored the antinociceptive and anti-inflammatory properties of thiazolopyrimidine derivatives involving 5-Fluoro-2-(furan-3-yl)benzoic acid, suggesting its utility in developing new therapeutic agents for pain and inflammation management (Selvam et al., 2012).
Synthesis of Fluorinated Heterocycles
The work by Ichikawa et al. (2002) on the nucleophilic 5-endo-trig cyclization of 1,1-difluoro-1-alkenes, including derivatives of 5-Fluoro-2-(furan-3-yl)benzoic acid, underscores the importance of fluorinated compounds in synthesizing novel heterocyclic structures with potential applications in medicinal chemistry and materials science (Ichikawa et al., 2002).
Antimicrobial Activity
Sodha et al. (2003) reported on the synthesis of derivatives involving 5-Fluoro-2-(furan-3-yl)benzoic acid and their subsequent screening for antibacterial and antifungal activities. This research contributes to the ongoing search for new antimicrobial agents to combat resistant strains of bacteria and fungi (Sodha et al., 2003).
Safety And Hazards
The safety data sheet for 5-Fluoro-2-(furan-3-yl)benzoic acid indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation . It may also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .
properties
IUPAC Name |
5-fluoro-2-(furan-3-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO3/c12-8-1-2-9(7-3-4-15-6-7)10(5-8)11(13)14/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGKWFINXLTIAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)O)C2=COC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(furan-3-yl)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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